N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 4-chlorophenyl group, a morpholino group, and a phenyl group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-aminoacetonitrile hydrochloride to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Coupling Reactions: The triazine ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another triazine derivative with similar structural features and biological activities.
Pyrazole Derivatives: Compounds containing a pyrazole ring, known for their diverse biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, often used in drug discovery and development.
Uniqueness
N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group, a morpholino group, and a phenyl group makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-N-(4-chlorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O.ClH/c20-14-6-8-16(9-7-14)22-18-23-17(21-15-4-2-1-3-5-15)24-19(25-18)26-10-12-27-13-11-26;/h1-9H,10-13H2,(H2,21,22,23,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEBMVGURMIHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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